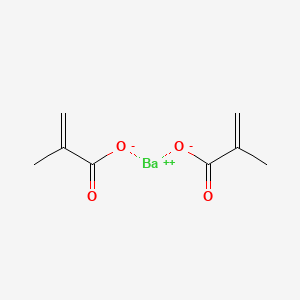

barium(2+);2-methylprop-2-enoate

Description

Historical Trajectories and Foundational Concepts in Divalent Metal Methacrylate (B99206) Chemistry

The exploration of metal-containing polymers, including those derived from divalent metal methacrylates, has its origins in the mid-20th century. The initial impetus for incorporating metals into polymer structures was the prospect of creating materials that synergistically combine the advantageous properties of both metals and polymers, such as thermal stability, mechanical strength, and unique electronic or magnetic characteristics. specialchem.com Early investigations into the polymerization of metal-containing monomers, like vinyl ferrocene (B1249389) in the 1960s, laid the groundwork for understanding how metal atoms could be integrated into polymer chains, leading to materials with semiconductor properties. specialchem.com

The chemistry of metal carboxylates, the broader class to which barium methacrylate belongs, has an even longer history. The synthesis of compounds like benzoyl peroxide, through a reaction involving barium peroxide and benzoyl chloride, was reported as early as 1858 by Liebig. researchgate.net This historical use of barium compounds in reactions related to polymerization underscores the long-standing recognition of the utility of alkaline earth metals in this field.

The foundational concept behind divalent metal methacrylate chemistry lies in the ionic interaction between the divalent metal cation (like Ba²⁺) and the carboxylate groups of the methacrylate anion. This interaction influences the monomer's reactivity and the resulting polymer's properties. The study of the solid-state polymerization of these salts has been a significant area of research, revealing that the crystalline structure and the presence of water of hydration can dramatically affect the polymerization process. acs.org

Contemporary Significance of Barium(2+);2-Methylprop-2-enoate as a Monomer and Chemical Precursor

In modern chemical research, this compound is primarily valued as a polymerizable metal salt and a monomer for the synthesis of specialized polymers. specialchem.comculturalheritage.org Its status as a divalent metal atom salt makes it a component in the production of acrylate (B77674) and methacrylate monomers. culturalheritage.orgtandfonline.com The polymerization of barium methacrylate, often initiated by methods such as gamma radiation, has been shown to proceed via a free-radical mechanism. americanelements.com Research has demonstrated that the hydration state of the monomer is a critical factor; for instance, crystalline barium methacrylate monohydrate readily polymerizes under gamma irradiation, while the anhydrous form shows no evidence of polymerization except at its decomposition temperature. acs.org This highlights the role of the crystal lattice in facilitating the polymerization process.

Beyond its role as a monomer, this compound serves as a valuable chemical precursor for the synthesis of advanced inorganic materials. For example, it can be used in the formation of barium-containing nanoparticles, such as barium titanate (BaTiO₃) and barium sulfate (B86663) (BaSO₄). spectroscopyonline.comuq.edu.auresearchgate.net These nanoparticles are of considerable interest for a range of applications. Barium titanate is a well-known ferroelectric ceramic with a high dielectric constant, making it a crucial component in the manufacturing of capacitors and other electronic devices. uq.edu.aunih.gov Barium sulfate is widely used as a radiocontrast agent in medical imaging due to its high density and low solubility. researchgate.net The use of barium methacrylate as a precursor allows for the controlled synthesis of these nanoparticles within a polymer matrix, leading to the formation of nanocomposites with enhanced properties. spectroscopyonline.com

Scope and Research Objectives within the this compound System

The investigation into the this compound system is driven by a set of well-defined research objectives aimed at exploiting its unique chemical nature. A primary goal is the creation of novel polymers and composite materials with enhanced physical and chemical properties. usm.my By incorporating the barium ion into a polymethacrylate (B1205211) backbone, researchers aim to improve thermal stability, modify mechanical strength, and introduce functionalities such as radiopacity. uq.edu.auepa.gov

A significant area of research focuses on understanding and controlling the polymerization kinetics of barium methacrylate. nih.gov Studies on the radiation-induced solid-state polymerization, for example, seek to elucidate the mechanism of polymerization and the role of the monomer's crystal structure and hydration state. acs.orgamericanelements.com Electron spin resonance (ESR) spectroscopy has been employed to identify the radical species involved in the polymerization process, confirming a free-radical mechanism. americanelements.comresearchgate.net

Furthermore, research objectives extend to the utilization of barium methacrylate as a precursor for functional nanomaterials. The in-situ synthesis of barium-containing nanoparticles within a polymer matrix is a key area of exploration. spectroscopyonline.com This approach aims to achieve a uniform dispersion of nanoparticles, leading to nanocomposites with superior dielectric, optical, or biomedical properties. spectroscopyonline.comuq.edu.auresearchgate.net The overarching goal is to develop a fundamental understanding of the structure-property relationships in these systems, enabling the design of new materials for specific, advanced applications.

Detailed Research Findings

Physicochemical Properties

This compound is a white to off-white solid that is soluble in water. culturalheritage.org Its fundamental properties are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | americanelements.comresearchgate.net |

| Chemical Formula | C₈H₁₀BaO₄ | americanelements.comresearchgate.net |

| Molecular Weight | 307.49 g/mol | americanelements.com |

| Appearance | White to off-white solid | culturalheritage.org |

| Solubility in H₂O | Soluble | culturalheritage.org |

| Melting Point | Not Available | culturalheritage.org |

| Density | Not Available | culturalheritage.org |

Infrared Spectroscopy Analysis

Infrared (IR) spectroscopy is a crucial technique for the characterization of barium methacrylate and its polymers. The IR spectrum of methacrylate-containing compounds exhibits characteristic absorption bands. For poly(methyl methacrylate) (PMMA), a closely related polymer, prominent peaks are observed for the C=O stretching vibration around 1730 cm⁻¹, and for the C-O stretching vibrations in the 1300-1000 cm⁻¹ region. uq.edu.au The presence of the barium ion in poly(barium methacrylate) would be expected to influence the position and intensity of these bands, particularly the carboxylate stretches, due to the ionic interaction between the Ba²⁺ and the COO⁻ groups.

| Compound | Characteristic IR Bands (cm⁻¹) | Source(s) |

| Poly(methyl methacrylate) (PMMA) | ~1730 (C=O stretch), ~1435 (CH₃ stretch), ~1144 (O-CH₃ stretch) | scielo.br |

| Methacrylate Monomers | ~1638 (C=C stretch) |

The degree of conversion during polymerization can be monitored using FTIR by observing the decrease in the intensity of the C=C stretching band at approximately 1638 cm⁻¹.

Thermal Properties and Polymerization

The thermal behavior of polymers derived from barium methacrylate is a key area of investigation. Studies on related poly(methyl methacrylate) composites containing barium titanate have shown that the incorporation of the barium compound can enhance thermal stability. nih.govepa.gov For instance, the degradation temperature of PMMA composites was found to increase with higher filler content. nih.gov

The polymerization of barium methacrylate is significantly influenced by its physical state. Research on the radiation-induced solid-state polymerization has provided valuable insights:

| Research Finding | Observation | Source(s) |

| Polymerization of Barium Methacrylate Monohydrate | Crystalline monohydrate polymerizes readily under γ-irradiation. | acs.org |

| Polymerization of Barium Methacrylate Anhydrate | Shows no polymerization except at its decomposition temperature. | acs.org |

| Polymerization Mechanism | Proceeds via a free-radical mechanism, as confirmed by ESR studies. | americanelements.com |

| Effect of Temperature on Polymerization | The initial rate of γ-irradiated polymerization of the monohydrate increases with temperature. | acs.org |

These findings underscore the topochemical control of the polymerization, where the arrangement of monomer molecules in the crystal lattice dictates their reactivity.

Structure

2D Structure

Properties

Molecular Formula |

C8H10BaO4 |

|---|---|

Molecular Weight |

307.49 g/mol |

IUPAC Name |

barium(2+);2-methylprop-2-enoate |

InChI |

InChI=1S/2C4H6O2.Ba/c2*1-3(2)4(5)6;/h2*1H2,2H3,(H,5,6);/q;;+2/p-2 |

InChI Key |

DIPCOVJHNPLQRI-UHFFFAOYSA-L |

Canonical SMILES |

CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].[Ba+2] |

Origin of Product |

United States |

Synthetic Methodologies and Preparative Advancements for Barium 2+ ;2 Methylprop 2 Enoate

Indirect Synthetic Pathways via Precursor Transformation

Indirect synthetic routes involve the creation of an intermediate barium-containing precursor, which is then transformed into the final barium methacrylate (B99206) product. This multi-step approach can be advantageous for achieving specific purities or morphologies.

An example of a precursor-based synthesis in barium chemistry is the preparation of volatile barium diketonates for use in Metal-Organic Chemical Vapour Deposition (MOCVD) researchgate.net. In these processes, a stable, often volatile, barium complex is first synthesized and then decomposed or reacted under controlled conditions to deposit a barium-containing film.

Another illustrative, though not direct, example is the original synthesis of benzoyl peroxide, which involved the reaction of barium peroxide (BaO₂) with benzoyl chloride wikipedia.org. This highlights the use of a reactive barium precursor to facilitate a specific chemical transformation. BaO₂ + 2 C₆H₅C(O)Cl → (C₆H₅CO)₂O₂ + BaCl₂ wikipedia.org

Applying this logic to barium methacrylate, one could envision a pathway where a barium alkoxide or another reactive organobarium compound is first prepared and subsequently reacted with methacrylic anhydride (B1165640) or methyl methacrylate via a transesterification-like reaction to yield the desired product. The synthesis of barium sulfate (B86663)/polymer hybrid nanoparticles from Bunte salt precursors also exemplifies an indirect pathway where functionalized polymer nanoparticles are first created and then reacted with Ba²⁺ ions nih.gov.

Optimization Parameters for Yield, Purity, and Crystalline Morphology

Optimizing the synthesis of barium methacrylate is essential for its application, requiring precise control over reaction parameters to achieve high yield, desired purity, and specific crystalline forms.

Yield and Purity: The optimization of yield and purity often involves a systematic study of reaction variables. Design of Experiments (DOE) methodologies, such as the D-optimal design used to optimize barium sulfate synthesis, can be employed. In that study, parameters like reactant concentrations (barium chloride and sulfate), feed rate, and temperature were systematically varied to maximize yield (9.20 g) and achieve a high-purity product suitable for industrial use researchgate.net. This statistical approach minimizes the number of experiments while maximizing the information obtained, leading to a robust and optimized process.

Crystalline Morphology: The control of crystal shape and size is critical, especially for applications in polymers and advanced materials. Studies on the crystallization of barium sulfate have shown that morphology can be exquisitely controlled.

Additives: The use of polymeric additives, such as double-hydrophilic block copolymers, can direct crystal growth. For barium sulfate, copolymers with carboxylic acid groups lead to nanocrystalline structures, while phosphonated copolymers can produce bundles of nanofilaments cmu.edu.

Reaction Conditions: As noted previously, temperature and the ratio of lattice ions are dominant factors. For barium sulfate, morphologies can be tuned from simple granular or leaf-like shapes at room temperature to more complex rod, dendritic, X-shaped, and T-shaped crystals at 200°C mdpi.com. The morphology of barite crystals is also known to be affected by the pH of the solution iaea.org. These findings underscore the importance of tightly controlling the crystallization environment to achieve a desired morphology for barium methacrylate.

The kinetics of subsequent reactions, such as the solid-state polymerization of barium methacrylate monohydrate, are also influenced by the initial monomer's crystalline state and purity. The initial rate of polymerization is proportional to the radiation dose, and the activation energy for the process has been determined, highlighting the link between the monomer's properties and its reactivity researchgate.net.

Mechanistic Investigations of Barium 2+ ;2 Methylprop 2 Enoate Polymerization

Fundamental Principles of Divalent Metal Methacrylate (B99206) Polymerization

The polymerization can proceed through various mechanisms, including free-radical and controlled/living radical polymerization. researchgate.netyoutube.com In free-radical polymerization, the process is initiated by the decomposition of a radical initiator, followed by propagation, termination, and chain transfer reactions. acs.org The presence of the divalent metal can impact each of these steps. For instance, the metal center can interact with the initiator or the propagating radical, potentially altering their reactivity.

Radical Polymerization Kinetics and Thermodynamics of Barium(2+);2-Methylprop-2-enoate

The kinetics and thermodynamics of the radical polymerization of methacrylates are complex and are influenced by several factors, including temperature, monomer concentration, and the nature of the solvent. acs.orgrsc.org For barium methacrylate, the ionic character adds another layer of complexity.

The initiation of radical polymerization involves the generation of free radicals from an initiator molecule. acs.org Common initiators include peroxides, such as benzoyl peroxide, and azo compounds, like azobisisobutyronitrile (AIBN). youtube.com The initiator decomposes upon heating or irradiation to form primary radicals. acs.org These radicals then react with a monomer molecule to start a polymer chain. youtube.com

The general steps for initiation are:

Decomposition of the initiator (I) to form primary radicals (R•): I → 2R•

Addition of a primary radical to a monomer molecule (M) to form a chain-initiating radical (M1•): R• + M → M1•

In the context of barium methacrylate, the barium ion could potentially interact with the initiator, influencing its decomposition rate. However, detailed studies on this specific interaction are not extensively available in the provided search results. The initiation process is generally considered to be similar to that of conventional methacrylate monomers. youtube.com

The propagation reaction can be represented as: M_n• + M → M_{n+1}•

A key aspect of methacrylate polymerization is the potential for depropagation, which is the reverse of propagation. acs.orgacs.org This becomes significant at higher temperatures and lower monomer concentrations. acs.org The polymerization of methacrylates is therefore an equilibrium between propagation and depropagation. acs.org

The stereochemistry of the resulting polymer, i.e., the tacticity (the relative stereochemistry of adjacent chiral centers), is determined during the propagation step. The arrangement of the ester groups along the polymer backbone can be isotactic (on the same side), syndiotactic (on alternating sides), or atactic (random). The ionic nature of barium methacrylate could influence the stereochemical outcome due to the potential for coordination between the barium ion and the incoming monomer, as well as the growing polymer chain. This can lead to a more ordered arrangement of monomer units during polymerization.

Termination is the process by which the growth of a polymer chain is stopped. youtube.com In radical polymerization, this typically occurs through two main mechanisms: combination (or recombination) and disproportionation. researchgate.netmcmaster.ca

Combination: Two growing polymer chains react to form a single, longer polymer chain. youtube.com

Disproportionation: One macroradical abstracts a hydrogen atom from another, resulting in two dead polymer chains, one with a saturated end group and the other with an unsaturated end group. researchgate.net

The prevalence of each termination mechanism depends on the specific monomer and the reaction conditions. For poly(methyl methacrylate) (PMMA) radicals, disproportionation is the major termination pathway, especially at lower temperatures. researchgate.net The termination mechanism has a significant impact on the final polymer architecture and molecular weight distribution. Combination leads to a doubling of the molecular weight, while disproportionation does not.

The presence of the barium ion in poly(barium methacrylate) could influence the termination kinetics. Ionic crosslinking between polymer chains could hinder the mobility of the macroradicals, potentially affecting the termination rate and mechanism.

Controlled/Living Polymerization Techniques for this compound

Controlled/living radical polymerization (CLRP) methods offer the ability to synthesize polymers with predetermined molecular weights, low polydispersity, and well-defined architectures. researchgate.netyoutube.com These techniques rely on establishing a dynamic equilibrium between a low concentration of active propagating radicals and a large majority of dormant species. researchgate.net Atom Transfer Radical Polymerization (ATRP) is one of the most versatile CLRP methods. researchgate.net

ATRP is a powerful technique for the controlled polymerization of a wide range of monomers, including methacrylates. researchgate.netcmu.edu The fundamental principle of ATRP involves a reversible halogen atom transfer between a dormant alkyl halide species (the initiator or the dormant polymer chain) and a transition metal complex in a lower oxidation state. cmu.edu This process generates a radical that can propagate before being deactivated back to the dormant state by the metal complex in a higher oxidation state. cmu.edu

The general mechanism for ATRP is as follows:

Activation: R-X + M_t^n / Ligand ⇌ R• + X-M_t^{n+1} / Ligand

Propagation: R• + M → P•

Deactivation: P• + X-M_t^{n+1} / Ligand ⇌ P-X + M_t^n / Ligand

Where R-X is the initiator, M is the monomer, P-X is the dormant polymer chain, and M_t^n / Ligand is the transition metal catalyst.

For the ATRP of barium methacrylate, the monomer's ionic nature and potential for coordination with the catalyst must be considered. While specific studies on the ATRP of barium methacrylate are not detailed in the search results, the general principles for methacrylates can be applied. The choice of initiator, catalyst (commonly copper-based), ligand, and solvent is crucial for achieving a controlled polymerization. cmu.educmu.edu Challenges in the ATRP of acidic or ionic monomers can arise from interactions with the catalyst, potentially leading to catalyst deactivation or side reactions. nsf.gov To overcome these challenges, modifications to the catalytic system and polymerization conditions are often necessary. nsf.gov

For instance, in the ATRP of methacrylic acid, issues such as intramolecular lactonization and coordination of the acid to the copper catalyst have been reported. nsf.gov Similar considerations would be relevant for barium methacrylate. The successful ATRP of such monomers often requires careful tuning of the reaction parameters to maintain control over the polymerization process.

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization Strategies

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a form of reversible-deactivation radical polymerization (RDRP) that enables the synthesis of polymers with predetermined molecular weights, low dispersity, and complex architectures. wikipedia.orgresearchgate.net The control over the polymerization is achieved through the addition of a thiocarbonylthio compound, known as a RAFT agent or chain transfer agent (CTA), to a conventional free-radical polymerization system. wikipedia.org

The core of the RAFT mechanism involves a rapid and reversible chain transfer process between growing polymer chains and the RAFT agent. This process establishes a dynamic equilibrium between a small number of active, propagating radicals and a majority of dormant polymer chains, which have a thiocarbonylthio end-group. scispace.com The key steps in the RAFT mechanism are initiation, reversible addition-fragmentation, re-initiation, and equilibration, leading to a controlled chain growth. wikipedia.org

The effectiveness of RAFT polymerization is highly dependent on the choice of the RAFT agent, which must be tailored to the specific monomer being polymerized. sigmaaldrich.com For methacrylates, such as 2-methylprop-2-enoate, the selection of the Z and R groups on the RAFT agent (S=C(Z)S-R) is critical for achieving good control over the polymerization. The 'R' group must be a good homolytic leaving group capable of efficiently re-initiating polymerization, while the 'Z' group influences the stability of the intermediate radical and the rates of addition and fragmentation. sigmaaldrich.com Dithioesters, trithiocarbonates, and dithiocarbamates are common classes of RAFT agents. wikipedia.org

While specific studies focusing solely on the RAFT polymerization of this compound are not extensively detailed in the provided literature, the general principles for methacrylates apply. The ionic nature of the barium methacrylate monomer may necessitate specific considerations for solvent choice and RAFT agent solubility to ensure a homogeneous reaction environment for successful polymerization control.

Table 1: RAFT Agents Suitable for Methacrylate Polymerization

| RAFT Agent Class | Example Structure (General) | Key Considerations for Methacrylates |

|---|---|---|

| Dithioesters | R-S-C(=S)-Z | The choice of the 'R' group is crucial; tertiary cyanoalkyl groups are often effective. sigmaaldrich.com The 'Z' group (e.g., aryl, alkyl) modifies reactivity. |

| Trithiocarbonates | R-S-C(=S)-S-R' | Generally good for controlling methacrylate polymerization and can be designed to create telechelic polymers. |

Nitroxide-Mediated Polymerization (NMP) Considerations

Nitroxide-Mediated Polymerization (NMP) is another prominent RDRP technique that utilizes a stable nitroxide radical to reversibly trap the propagating radical chain. wikipedia.org This reversible termination establishes an equilibrium between active propagating chains and dormant alkoxyamine-capped chains. The C-O bond in the alkoxyamine is thermally labile and can undergo homolytic cleavage to regenerate the propagating radical and the mediating nitroxide radical. wikipedia.org

A key feature of NMP is the "persistent radical effect," where the steady accumulation of the persistent nitroxide radical ensures that the primary reaction of the transient propagating radical is recombination with the nitroxide, rather than irreversible termination with another propagating radical. wikipedia.org This allows for the controlled growth of polymer chains.

However, the application of NMP to methacrylate monomers, including by extension this compound, is known to be challenging. rsc.org The main issue is the occurrence of side reactions, particularly the disproportionation of the alkoxyamine at the chain end. This reaction involves a Cope-type elimination, which leads to the formation of a terminal double bond on the polymer chain and a hydroxylamine, resulting in irreversible termination and loss of control over the polymerization. rsc.org

Research has focused on developing new nitroxides and strategies to overcome these limitations. For instance, using a small amount of a "controlling" comonomer like styrene (B11656) can sometimes facilitate the controlled polymerization of methacrylates. Additionally, variants of NMP, such as those involving chemically initiated or photo-initiated processes, have been explored to achieve better control under milder conditions. mdpi.com

Table 2: Challenges in Nitroxide-Mediated Polymerization of Methacrylates

| Challenge | Mechanistic Origin | Consequence |

|---|---|---|

| Disproportionation | Intramolecular hydrogen abstraction from the methacrylate unit by the nitroxide (Cope-type elimination). rsc.org | Irreversible chain termination, loss of "living" character, broad molecular weight distribution. |

| Slow Homolysis Rate | The C-O bond in methacrylate-based alkoxyamines can be more stable than desired. | Requires high temperatures, which can promote side reactions. |

| Low Equilibrium Constant | The equilibrium between active and dormant species may not strongly favor the dormant state. rsc.org | Increased concentration of propagating radicals, leading to a higher probability of irreversible termination. |

Emulsion and Suspension Polymerization Characteristics of this compound

Emulsion and suspension polymerizations are heterogeneous techniques widely used for producing polymers on an industrial scale. They both involve dispersing a water-insoluble monomer phase in a continuous aqueous phase, but they differ significantly in their mechanism, particle size, and stabilization methods.

Suspension Polymerization involves dispersing the monomer as fine droplets (typically 50-500 µm in diameter) in the aqueous phase. youtube.comacs.org A monomer-soluble initiator is used, and the polymerization essentially occurs within each individual monomer droplet, which can be considered a "mini-bulk" reactor. youtube.com A stabilizer, often a water-soluble polymer like polyvinyl alcohol, is used to prevent the droplets from coalescing. youtube.com The final product is in the form of small polymer beads, which can be easily filtered and washed. youtube.com For an ionic monomer like barium methacrylate, its solubility in the monomer phase and potential interactions with the aqueous phase and stabilizer would be key factors.

Emulsion Polymerization results in much smaller polymer particles (50-500 nm) and a stable colloidal dispersion known as a latex. acs.org The process typically uses a water-soluble initiator and a surfactant to emulsify the monomer in water, forming micelles. acs.org Polymerization is initiated in the aqueous phase, and the resulting oligomeric radicals enter the monomer-swollen micelles, where propagation occurs. acs.org The characteristics of emulsion polymerization of methacrylates can be sensitive to the choice of surfactant and initiator. For instance, using ionic surfactants can lead to issues with colloid stability, especially with divalent cations like Ba²⁺, which could potentially interact with anionic surfactants. cmu.edu The use of non-ionic surfactants like poly(ethylene glycol) derivatives has been shown to yield more stable emulsions for methacrylate polymerization. cmu.edu

The polymerization of this compound via these methods would require careful selection of stabilizers and surfactants to manage the ionic nature of the monomer, its solubility in water, and the stability of the resulting particles or droplets in the presence of divalent cations.

Radiation-Induced Solid-State Polymerization Phenomena

The polymerization of crystalline monomers in the solid state, often initiated by high-energy radiation such as gamma rays, provides a unique route to synthesize stereoregular polymers. The crystal lattice of the monomer acts as a template, pre-organizing the monomer units and restricting their mobility, which can lead to highly ordered polymer structures.

This compound has been a subject of detailed investigation in the field of radiation-induced solid-state polymerization. acs.orgacs.org Electron Spin Resonance (ESR) spectroscopy has been a crucial tool for studying the mechanism of this process by identifying the radical species formed upon irradiation and monitoring their transformation during polymerization.

When crystals of barium methacrylate dihydrate are irradiated (e.g., with γ-rays) at low temperatures, initial radical species are formed. acs.org Upon warming, these initial radicals can react with a monomer molecule to initiate polymerization, forming a propagating radical. ESR studies have identified the structure of these propagating radicals and have followed their behavior as a function of temperature. acs.org

Key findings from ESR studies on the solid-state polymerization of barium methacrylate include:

Identification of Propagating Radicals: The ESR spectra reveal the formation of propagating radicals trapped within the crystal lattice. The conformation of these radicals is influenced by the surrounding crystal structure.

Radical Reactions: At different temperatures, distinct radical-molecule and radical-radical reactions can be observed. acs.org These studies provide insight into the kinetics of propagation and termination steps within the solid matrix.

Influence of Crystal Structure: The polymerization behavior is highly dependent on the crystal structure of the monomer. For example, the polymerization of barium methacrylate anhydrate differs from that of the dihydrate form, highlighting the templating role of the crystal lattice. acs.org

Table 3: Summary of ESR Studies on Radiation-Induced Polymerization of Barium Methacrylate

| Observation | Technique | Interpretation | Reference |

|---|---|---|---|

| Formation of initial radicals at low temperature. | ESR Spectroscopy | Identification of primary radical species created by γ-irradiation. | acs.org |

| Transformation to propagating radicals upon warming. | ESR Spectroscopy | Observation of the addition of the initial radical to a monomer unit. | acs.org |

| Study of radical-molecule and radical-radical reactions. | ESR Spectroscopy | Analysis of the kinetics and mechanisms of propagation and termination in the solid state. | acs.org |

Advanced Spectroscopic and Analytical Characterization Methodologies for Barium 2+ ;2 Methylprop 2 Enoate Systems

Vibrational Spectroscopy (FTIR, Raman) for Molecular Structure and Reaction Progress Analysis

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman spectroscopy, serves as a powerful tool for elucidating the molecular structure of barium methacrylate (B99206) and monitoring its polymerization. These techniques probe the vibrational modes of molecules, offering a unique fingerprint of the chemical bonds present.

FTIR Spectroscopy is particularly sensitive to polar functional groups. In the context of barium methacrylate systems, FTIR can be used to identify characteristic absorption bands. For instance, the spectra of composites containing barium titanate and poly(methyl methacrylate) (PMMA) show a distinct peak around 1752 cm⁻¹ corresponding to the carboxylate groups at the nanoparticle surface. researchgate.net The polymerization of methacrylate monomers can be followed by monitoring the decrease in the intensity of the C=C stretching vibration, typically found around 1636 cm⁻¹, and the C-O stretching doublet at 1300 and 1320 cm⁻¹. nih.gov Studies have shown that the 1320 cm⁻¹ peak provides reproducible results with less systematic error for assessing polymerization in methacrylates. nih.gov

Raman Spectroscopy offers complementary information, being particularly sensitive to non-polar bonds like C=C. This makes it an excellent technique for studying the polymerization of dienes and other unsaturated monomers. semi.ac.cn The progress of methacrylate polymerization can be tracked in real-time by observing the decrease of the C=C stretching vibration at approximately 1640 cm⁻¹. mdpi.com This method is advantageous as it requires minimal sample preparation and can be used in aqueous systems. mdpi.com Raman spectroscopy has been successfully employed to monitor the droplet polymerization of methacrylate-based systems in microfluidic devices, allowing for the determination of monomer composition and the degree of conversion. nist.gov

| Technique | Application | Key Spectral Features | Reference |

| FTIR | Molecular structure identification | Carboxylate peak (~1752 cm⁻¹) | researchgate.net |

| FTIR | Monitoring polymerization | C=C stretch (~1636 cm⁻¹), C-O stretch (1300, 1320 cm⁻¹) | nih.gov |

| Raman | Monitoring polymerization | C=C stretch (~1640 cm⁻¹) | mdpi.com |

| Raman | Analysis of polymerization kinetics | Depletion of C=C stretching vibration | nist.govnih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Monomer and Polymer Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of both barium methacrylate monomers and their corresponding polymers. It provides information on the chemical environment of atomic nuclei, primarily protons (¹H NMR) and carbon-13 (¹³C NMR).

¹H NMR is used to identify and quantify the different types of protons in a molecule. For methyl methacrylate (MMA), the monomer precursor to poly(methyl methacrylate), characteristic signals for the vinyl protons and the methyl protons can be readily identified. chemicalbook.comchemicalbook.com In the resulting polymer, PMMA, the ¹H NMR spectrum reveals signals for the methyl groups, methylene (B1212753) groups, and methoxy (B1213986) groups of the polymer backbone. researchgate.netresearchgate.net High-resolution NMR can even be used for end-group analysis of PMMA, providing insights into initiation, chain transfer, and termination reactions during polymerization. acs.org

¹³C NMR provides information about the carbon skeleton of the molecule. In PMMA-based composites, ¹³C NMR spectra confirm the presence of PMMA by showing characteristic signals for the methyl, methylene, quaternary, methoxy, and carbonyl carbons. mdpi.com

| Technique | Application | Key Observations | Reference |

| ¹H NMR | Monomer characterization | Signals for vinyl and methyl protons | chemicalbook.comchemicalbook.com |

| ¹H NMR | Polymer structure elucidation | Signals for methyl, methylene, and methoxy groups | researchgate.netresearchgate.net |

| ¹H NMR | End-group analysis | Identification of initiation, chain transfer, and termination products | acs.org |

| ¹³C NMR | Polymer confirmation in composites | Characteristic signals for PMMA carbon skeleton | mdpi.com |

X-ray Diffraction (XRD) and Small-Angle X-ray Scattering (SAXS) for Crystalline and Supramolecular Organization

X-ray scattering techniques, including X-ray Diffraction (XRD) and Small-Angle X-ray Scattering (SAXS), are crucial for characterizing the arrangement of atoms and molecules over different length scales in materials derived from barium methacrylate.

X-ray Diffraction (XRD) is primarily used to investigate the crystalline structure of materials. While PMMA is largely amorphous, XRD can be used to study the crystalline nature of fillers, such as barium titanate, within a PMMA matrix.

Small-Angle X-ray Scattering (SAXS) provides information about structures on the nanometer to micrometer scale, such as the size, shape, and arrangement of nanoparticles or polymer domains. In the context of emulsion polymerization of methyl methacrylate, time-resolved SAXS (TR-SAXS) has been used to monitor the evolution of particle diameter during the reaction, providing insights into nucleation and growth mechanisms. nih.gov SAXS analysis can also be used to determine the Flory-Huggins interaction parameter in block copolymers containing PMMA, which is crucial for understanding their phase behavior. mdpi.comkorea.ac.kr

| Technique | Application | Information Obtained | Reference |

| XRD | Crystalline structure analysis | Identification of crystalline phases of fillers | |

| SAXS | Nanostructure characterization | Particle size, shape, and arrangement | nih.gov |

| SAXS | Polymer blend thermodynamics | Flory-Huggins interaction parameter | mdpi.comkorea.ac.kr |

| TR-SAXS | Monitoring polymerization | Real-time evolution of particle size | nih.gov |

Electron Microscopy (SEM, TEM) for Morphological and Microstructural Characterization of Materials

Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are vital for visualizing the morphology and microstructure of materials derived from barium methacrylate at high resolution.

Scanning Electron Microscopy (SEM) provides detailed images of the surface topography of a material. In composites of PMMA and barium titanate, SEM images can reveal the distribution and aggregation of the filler particles within the polymer matrix. bohrium.com

Transmission Electron Microscopy (TEM) allows for the visualization of the internal structure of a material. For core-shell nanocomposites of barium titanate and PMMA, TEM can be used to characterize the shape and surface of the nanoparticles and to observe the polymer shell. mdpi.com In studies of emulsion polymerization, TEM confirms the formation of near-monodisperse, spherical latex particles. nih.gov

| Technique | Application | Key Findings | Reference |

| SEM | Surface morphology | Distribution and aggregation of filler particles | bohrium.com |

| TEM | Internal microstructure | Shape and surface of nanoparticles, polymer shell visualization | mdpi.com |

| TEM | Particle morphology | Confirmation of spherical latex particle formation | nih.gov |

Mass Spectrometry (MS) and Chromatographic Techniques (GC-MS, LC-MS) for Purity Assessment and Molecular Weight Distribution

Mass spectrometry (MS) and its hyphenation with chromatographic techniques like gas chromatography (GC-MS) and liquid chromatography (LC-MS) are essential for assessing the purity of barium methacrylate and for determining the molecular weight distribution of its polymers.

Mass Spectrometry (MS) can be used to identify compounds by measuring their mass-to-charge ratio. Barium ion adduct mass spectrometry has been shown to be effective in identifying carboxylic acid photoproducts in complex mixtures. rsc.org Multiple-collector inductively coupled plasma-mass spectrometry (MC-ICP-MS) provides a high-precision method for measuring barium isotopes. appliedmineralogy.com

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) is a powerful technique for characterizing crosslinked polymers. This method involves the thermal decomposition of the polymer followed by separation and identification of the resulting fragments, providing insights into the structural and compositional nature of the polymer network. nih.gov

Gel Permeation Chromatography (GPC) , also known as Size Exclusion Chromatography (SEC), is the most widely used technique for determining the molecular weight and molecular weight distribution of polymers. intertek.comresearchgate.net GPC separates molecules based on their size in solution, allowing for the determination of number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (Mw/Mn). intertek.comlcms.czgimitec.com

| Technique | Application | Information Provided | Reference |

| MS | Compound identification | Mass-to-charge ratio, identification of adducts | rsc.org |

| MC-ICP-MS | Isotopic analysis | High-precision barium isotope measurements | appliedmineralogy.com |

| Py-GC/MS | Polymer characterization | Structural and compositional analysis of crosslinked networks | nih.gov |

| GPC/SEC | Molecular weight analysis | Mn, Mw, and polydispersity of polymers | intertek.comresearchgate.netlcms.czgimitec.com |

Thermal Analysis Techniques (TGA, DSC) for Probing Polymerization Kinetics and Polymer Thermal Transitions

Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are fundamental for investigating the thermal properties of barium methacrylate-derived materials, including their polymerization behavior and thermal stability.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability and decomposition profile of polymers. For PMMA composites, TGA curves show that weight loss typically begins around 250°C, with a sharp decrease above 300°C. usm.myresearchgate.net The addition of fillers like barium titanate can increase the thermal stability of PMMA. usm.myusm.my TGA can also be used to analyze the gases evolved during combustion when coupled with FTIR. marquette.edu

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature or time. DSC is used to determine thermal transitions such as the glass transition temperature (Tg) and melting point (Tm). mdpi.com For PMMA, the Tg is a key characteristic. mdpi.com DSC can also be used to study polymerization kinetics by measuring the heat released during the reaction (exotherm). nih.gov The first scan of a DSC thermogram of a PMMA composite may show an exothermic peak related to the evaporation of unreacted monomer. usm.my

| Technique | Application | Key Parameters Measured | Reference |

| TGA | Thermal stability | Decomposition temperature, weight loss profile | usm.myresearchgate.netusm.my |

| TGA-FTIR | Evolved gas analysis | Identification of combustion products | marquette.edu |

| DSC | Thermal transitions | Glass transition temperature (Tg), melting point (Tm) | mdpi.commdpi.com |

| DSC | Polymerization kinetics | Heat of polymerization (exotherm) | nih.gov |

Advanced Rheological and Mechanical Testing Methodologies for Barium(2+);2-Methylprop-2-enoate Derived Materials

The mechanical and rheological properties of materials derived from barium methacrylate are critical for their application performance. A variety of testing methodologies are employed to characterize these properties.

Rheological analysis , often performed using techniques like broadband dielectric spectroscopy (BDS), provides insights into the molecular dynamics of polymers. nih.gov BDS can analyze various relaxation processes, from local side-group motions to the cooperative movements of entire polymer chains. nih.gov

Mechanical testing is used to determine properties such as tensile strength, flexural strength, and hardness. For PMMA composites containing barium titanate, it has been observed that increasing the filler content can lead to a reduction in tensile and flexural strength but an increase in surface hardness. researchgate.netafricaresearchconnects.com The modulus of elasticity and mechanical tensile stress of PMMA composites can be significantly influenced by the filler content. bohrium.com The addition of fillers can also impact properties like peak temperature and setting time in bone cement formulations. nih.gov

| Technique | Property Measured | Key Findings | Reference |

| Broadband Dielectric Spectroscopy | Molecular dynamics | Relaxation processes of polymer chains | nih.gov |

| Tensile Testing | Tensile strength | Decreases with high filler loading in PMMA/BaTiO₃ composites | researchgate.net |

| Flexural Testing | Flexural strength | Decreases with high filler loading in PMMA/BaTiO₃ composites | researchgate.netafricaresearchconnects.com |

| Hardness Testing | Surface hardness | Increases with filler loading in PMMA/BaTiO₃ composites | researchgate.netafricaresearchconnects.com |

| Dynamic Mechanical Analysis (DMA) | Storage modulus (E') | Higher for filled PMMA samples compared to pure PMMA | usm.myusm.my |

Theoretical and Computational Chemistry Approaches to Barium 2+ ;2 Methylprop 2 Enoate

Quantum Mechanical Studies of Barium(2+);2-Methylprop-2-enoate Electronic Structure and Reactivity

Quantum mechanical (QM) calculations are fundamental to understanding the intrinsic properties of a molecule, such as its geometry, electronic structure, and reactivity. For the methacrylate (B99206) anion, these methods can elucidate the charge distribution, the energies of molecular orbitals, and the energetic barriers of reactions.

Ab initio and semi-empirical QM calculations have been successfully applied to a series of methacrylate compounds to determine the Gibb's free energies (ΔG‡) and activation energies (Ea) for polymerization nih.gov. Studies show that semi-empirical methods can effectively predict relative activation energies, while higher-level Hartree-Fock (HF) and Density Functional Theory (DFT) methods can more accurately predict absolute activation energies nih.gov.

Such theoretical results are crucial for developing Quantitative Structure-Property Relationship (QSAR) models, which correlate molecular structure with physical properties nih.gov. For methacrylates, QSAR models have been created to predict propagation rate coefficients (k_p), a key parameter in polymerization kinetics. These models often use descriptors derived from QM calculations, such as the partial negatively charged surface area and the net atomic charge on oxygen atoms nih.gov. Theoretical analysis based on these calculations also helps explain experimental observations, such as unexpectedly high k_p values for larger methacrylate monomers nih.gov.

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Stability Analysis

Density Functional Theory (DFT) is a class of quantum mechanical methods particularly favored for its balance of computational cost and accuracy, making it a workhorse for studying complex chemical systems. DFT is used extensively to investigate reaction mechanisms, stability, and the electronic properties of methacrylate monomers and polymers.

DFT studies on methyl methacrylate (MMA) have shown it to be a thermodynamically stable compound with good reactivity, which contributes to its ability to polymerize nih.gov. By calculating properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, researchers can determine the band gap (6.20 eV for MMA), confirming it as an insulator nih.gov. These calculations also provide insights into optoelectronic properties, suggesting potential applications based on a material's predicted dielectric behavior nih.gov.

For polymerization reactions, DFT is used to model the kinetics of propagation. By selecting appropriate functionals, such as MPWB1K, and basis sets, researchers can achieve excellent qualitative agreement with experimental results for the propagation kinetics of various acrylates and methacrylates researchgate.net. These computational models can account for chain length effects by explicitly simulating the addition of monomeric, dimeric, and trimeric radicals to a growing polymer chain researchgate.netacs.org. Furthermore, DFT calculations can successfully model the tacticity of polymers like PMMA, confirming experimental findings such as the syndiotactic-to-isotactic ratio researchgate.net. DFT is also applied to study the initial stages of thermal degradation in PMMA by evaluating the bond dissociation energies (BDE) of different bonds within the polymer structure, helping to identify the weakest links and most likely degradation pathways researchgate.net.

Table 1: Application of DFT Functionals in Methacrylate Research

| DFT Functional/Method | Application | Findings/Insights | Citations |

|---|---|---|---|

| B3LYP | Geometry optimization, Electronic structure | Used as a base for higher-accuracy energy calculations; provides insights into reactant and product conformations. | acs.org |

| MPWB1K | Propagation kinetics | Found to yield the best qualitative agreement with experimental kinetic data for various methacrylate monomers. | researchgate.netacs.org |

| AM1-CI (Semi-empirical) | Activation energies, QSAR | Successfully predicted relative activation energies for polymerization; used to develop QSAR models for propagation rate coefficients. | nih.gov |

| VWN | Thermal degradation | Used to calculate energies required for bond scission in PMMA, identifying pathways for thermal degradation. | researchgate.net |

Molecular Dynamics Simulations of Barium Methacrylate Polymerization Processes and Interactions

Molecular dynamics (MD) simulations model the physical movement of atoms and molecules over time, providing a dynamic picture of molecular processes. While direct MD simulations of barium methacrylate polymerization are not readily found, studies on core-shell nanocomposites of poly(methyl methacrylate) (PMMA) chains grafted onto barium titanate (BaTiO₃) nanoparticles offer profound insights into the interactions between methacrylate polymers and barium-containing surfaces mdpi.com.

These simulations, supported by experimental techniques, reveal that the presence of the barium-containing ceramic nanoparticles significantly impacts the behavior of the PMMA chains mdpi.com. Key findings from these studies include:

Slowing of Polymer Dynamics: The interaction with the nanoparticle surface slows down the segmental dynamics of the PMMA chains. mdpi.com

Increased Thermal Stability: The nanocomposites exhibit an increased glass transition temperature (T_g) and enhanced thermal stability compared to the pure polymer. mdpi.com

Influence on Polymer Organization: The density of the grafted polymer chains influences their self-organization and packing, which can be explained by the interactions between the polymer and the nanoparticle surface. mdpi.com

MD simulations can be performed at different resolutions. All-atom simulations provide detailed information, while coarse-grained models, where groups of atoms are represented as single beads, allow for the study of larger systems and longer timescales, such as the self-assembly and polymerization of methacrylate monomers youtube.com. These simulations are instrumental in understanding how processing conditions and molecular architecture affect the final material properties youtube.com.

Table 2: Impact of Barium Titanate Nanoparticles on PMMA Properties

| Property | Observation | Implication | Citations |

|---|---|---|---|

| Segmental Dynamics | Slowed down | Reduced chain mobility near the nanoparticle surface. | mdpi.com |

| Glass Transition Temp. (T_g) | Increased | Enhanced thermal stability of the polymer phase. | mdpi.com |

| Local β Relaxation | Affected | Indicates that interactions affect local side-group movements (ester moiety). | mdpi.com |

| Chain Organization | Dependent on grafting density | Higher density leads to denser packing and stronger inter-chain interactions. | mdpi.com |

Computational Modeling of Polymerization Kinetics and Chain Growth

Computational models that simulate polymerization kinetics are essential for process optimization and for predicting polymer properties like molecular weight and dispersity. These models integrate the fundamental rate constants, which can be derived from quantum mechanical calculations, into a system of differential equations that describe the concentrations of monomer, initiator, and polymer chains over time.

For methyl methacrylate (MMA), kinetic models have been developed that successfully describe the complexities of free-radical polymerization, including the phenomenon of autoacceleration, also known as the gel or Trommsdorff effect researchgate.net. This effect, a sudden increase in polymerization rate at higher conversions, is a critical feature to capture for accurate process simulation. These models can be solved using software like MATLAB to predict monomer conversion and reactor temperature profiles over time, showing good agreement with experimental data . Such simulations allow for the optimization of reaction conditions, such as initial initiator concentration and temperature, to achieve a target conversion in minimal time .

Modeling has also been extended to more advanced techniques like atom-transfer radical polymerization (ATRP). Numerical simulations of the ATRP of methacrylate monomers can elucidate the influence of initiator and catalyst concentrations on monomer conversion and polymer properties researchgate.net. These models help in understanding how to control the reaction to produce polymers with low dispersity and a desired molecular weight researchgate.net.

Table 3: Components of a Computational Model for Polymerization Kinetics

| Model Component | Description | Purpose | Citations |

|---|---|---|---|

| Kinetic Scheme | A set of elementary reaction steps (initiation, propagation, termination, transfer). | Defines the chemical transformations occurring during polymerization. | researchgate.netresearchgate.net |

| Rate Equations | Differential equations describing the rate of change of each chemical species. | To calculate the concentration profiles of reactants and products over time. | researchgate.net |

| Gel/Glass Effect Model | Equations that modify the termination rate constant as a function of monomer conversion. | To accurately simulate the autoacceleration phenomenon observed in bulk polymerization. | researchgate.net |

| Energy Balance | Equations that account for the heat generated by the exothermic polymerization reaction. | To predict and control the temperature of the reactor. | |

| Numerical Solver | Algorithms (e.g., ode23t in MATLAB) used to solve the system of differential equations. | To obtain a numerical solution for monomer conversion, molecular weight, etc., over time. |

Applications of Barium 2+ ;2 Methylprop 2 Enoate in Specialized Materials Science and Engineering Research

Role in the Development of Advanced Radiation-Curable Polymeric Systems

Radiation curing, including ultraviolet (UV) and electron beam curing, is a rapid, energy-efficient, and solvent-free method for polymerizing monomers and oligomers to form cross-linked networks. nih.govnih.gov Methacrylate (B99206) monomers are frequently used in these systems due to the high reactivity of their carbon-carbon double bond when exposed to radical initiators generated by radiation. nih.gov

While research directly focusing on barium methacrylate in radiation-curable systems is not extensively documented, its structure suggests a significant potential role. As a divalent metal salt, barium methacrylate can act as a crosslinking agent, where the two methacrylate groups can participate in the polymerization of different polymer chains, leading to the formation of a network structure. This is a key feature in the formulation of coatings, adhesives, and inks.

Furthermore, the development of novel photopolymerization techniques, such as visible-light-initiated systems, offers new avenues for the application of methacrylate-based materials. nih.gov These advanced systems can enable curing of thicker and more pigmented materials, where the properties of incorporated metal salts like barium methacrylate could be exploited. nih.gov

Integration into High-Performance Composite Materials and Nanocomposites

Barium(2+);2-methylprop-2-enoate and related methacrylate functionalization find significant application in the development of high-performance composite materials and nanocomposites. The primary role is often to enhance the compatibility and bonding between an inorganic filler and a polymer matrix, leading to improved mechanical, thermal, and functional properties.

To address this, surface modification of the filler particles is crucial. Methacrylate-based coupling agents, such as 3-(trimethoxysilyl)propyl methacrylate (TMSPMA), are used to functionalize the surface of barium-containing fillers. researchgate.net This process involves grafting the methacrylate group onto the filler surface, which can then co-polymerize with the monomer of the polymer matrix (e.g., methyl methacrylate for PMMA) during composite fabrication. This creates a strong covalent bond at the filler-matrix interface, ensuring efficient stress transfer and improved properties.

For example, in dental resin composites, barium silicate (B1173343) glass fillers are often silanated with a methacrylate-based coupling agent to improve their integration into the dimethacrylate resin matrix. researchgate.net This enhancement in interfacial adhesion is critical for the durability and longevity of dental restorations.

Table 1: Research Findings on Barium-Containing Composites with Methacrylate Functionalization

| Filler Material | Polymer Matrix | Methacrylate-Related Compound | Key Research Finding |

| Barium Silicate | Dimethacrylate Resin | 3-(Trimethoxysilyl)propyl methacrylate (TMSPMA) | Pre-silanation of barium silicate crystals with TMSPMA is performed prior to their addition to the resin for use in additive manufacturing of resin nanoceramics. researchgate.net |

| Barium Sulfate (B86663) (BaSO₄) | Epoxy Resin | Methyl Methacrylate | The surface of nano barium sulfate is coated with methyl methacrylate to improve its compatibility and the mechanical properties of the resulting epoxy resin composite material. rsc.org |

| Barium Sulfate (BaSO₄) | Addition-Cure Liquid Silicone Rubber | - | Incorporation of BaSO₄ into liquid silicone rubber is investigated for developing lead-free radiation shielding materials. nih.gov |

Utilization in Functional Polymers and Hydrogels for Controlled Release and Responsive Systems Research

The methacrylate group in this compound provides a reactive handle for its incorporation into functional polymers and hydrogels. Hydrogels are three-dimensional, cross-linked polymer networks capable of absorbing large amounts of water or biological fluids, making them ideal candidates for drug delivery and other biomedical applications. frontiersin.orgnih.govmdpi.com

The properties of hydrogels, such as their swelling behavior, mechanical strength, and drug release kinetics, can be tailored by the choice of monomers and crosslinking agents. mdpi.com Polysaccharide-based hydrogels, for instance, can be crosslinked using divalent cations like barium (Ba²⁺). researchgate.net The barium ions can form ionic crosslinks between polymer chains, influencing the hydrogel's structure and properties. researchgate.net This suggests that barium methacrylate could potentially be used as both a crosslinker and a co-monomer in the synthesis of novel hydrogels.

In the context of controlled drug delivery, hydrogels can be designed to release an encapsulated drug in response to specific stimuli, such as pH or temperature. mdpi.com Hydrogels based on poly(methacrylic acid) (PMAA) are known to be pH-responsive. mdpi.com The incorporation of barium methacrylate into such a hydrogel system could modulate its pH sensitivity and swelling behavior due to the presence of the barium ions.

While direct studies on barium methacrylate in controlled release systems are limited, the principles of using divalent cations for crosslinking and the functionality of the methacrylate group are well-established in hydrogel research. For example, barium chloride has been used to crosslink carboxymethyl guar (B607891) gum beads for gastrointestinal drug delivery. researchgate.net

Table 2: Applications of Related Systems in Functional Polymers and Hydrogels

| Polymer System | Crosslinking/Functional Agent | Application Area | Key Feature |

| Carboxymethyl Guar Gum | Barium Chloride (Ba²⁺ ions) | Gastrointestinal Drug Delivery | Divalent barium ions act as an ionic crosslinking agent for the polysaccharide, controlling drug release. researchgate.net |

| Poly(methacrylic acid) (PMAA) | - | pH-Responsive Systems | The carboxylic acid groups in PMAA provide pH-sensitivity, which is crucial for targeted drug delivery. mdpi.com |

| Silicone | Poly(methacrylic acid) | Surface Modification for Biomedical Implants | UV-grafting of PMAA onto silicone surfaces improves hydrophilicity and can reduce bacterial adhesion. mdpi.com |

This compound as a Precursor for Inorganic Nanomaterials and Ceramics Research

In the synthesis of advanced inorganic nanomaterials and ceramics, such as barium titanate (BaTiO₃) and barium zirconate (BaZrO₃), the choice of precursor materials is critical as it can significantly influence the properties of the final product. rroij.comcurtin.edu.au Various synthesis methods, including solid-state reactions, sol-gel processes, and hydrothermal synthesis, are employed, each with its own set of suitable precursors. rroij.comresearchgate.net

Barium-containing precursors are essential for the synthesis of these ceramics. Commonly used precursors include barium carbonate, barium hydroxide, and barium acetate (B1210297). rroij.comrroij.com this compound, with its defined stoichiometry and potential for decomposition into barium oxide upon heating, presents itself as a viable, though less commonly documented, precursor.

The organic methacrylate component of barium methacrylate would decompose at elevated temperatures during calcination, leaving behind barium oxide, which can then react with other components (like titanium dioxide or zirconium dioxide) to form the desired ceramic phase. The decomposition characteristics of the precursor can affect the reactivity and homogeneity of the resulting ceramic powder.

For instance, in the sol-gel synthesis of barium titanate, barium acetate is often dissolved in a solvent and reacted with a titanium precursor. rroij.com A similar approach could potentially be adapted for barium methacrylate. The use of metal-organic precursors like barium methacrylate can sometimes offer advantages in terms of lower processing temperatures and better control over the stoichiometry and morphology of the final ceramic product. curtin.edu.au

Table 3: Common Barium Precursors in Ceramic Synthesis

| Target Ceramic | Synthesis Method | Common Barium Precursor | Key Aspect of Synthesis |

| Barium Titanate (BaTiO₃) | Sol-Gel | Barium Acetate | Dissolved in a solvent and reacted with a titanium precursor to form a gel, which is then calcined. rroij.com |

| Barium Titanate (BaTiO₃) | Solid-State Reaction | Barium Carbonate | Mixed with titanium dioxide and calcined at high temperatures. rroij.com |

| Barium Zirconate (BaZrO₃) | Solution Process | Barium Acetate | Used in a system with zirconium oxychloride and ammonium (B1175870) oxalate (B1200264) to control stoichiometry. curtin.edu.au |

| Barium Borate Glass Ceramics | Melt Quenching | Barium Carbonate | Mixed with boric acid and other components and melted at high temperatures. researchgate.net |

Contributions to Advanced Adhesion and Surface Modification Technologies

The methacrylate functionality of this compound is central to its application in advanced adhesion and surface modification technologies. Methacrylate-based adhesives are widely used in various industries due to their fast curing times and strong bonding capabilities to a wide range of substrates. googleapis.com

These adhesives are typically two-part systems that cure via free-radical polymerization upon mixing. googleapis.com The formulation often includes methacrylate monomers, elastomers for toughening, and a redox initiation system. While specific formulations containing barium methacrylate are not widely published, its nature as a polymerizable metal salt suggests it could be incorporated to modify properties such as thermal resistance, radiopacity, or adhesion to specific substrates.

A significant area of application for methacrylate functionality is in the surface modification of materials to improve adhesion. Surface grafting is a technique where polymer chains are covalently bonded to a substrate surface, altering its properties. rsc.org For example, poly(glycidyl methacrylate) can be electrochemically grafted onto carbon fibers to enhance their interfacial adhesion with an epoxy resin matrix in composite materials. rsc.org

Similarly, the grafting of poly(methacrylic acid) onto surfaces can impart hydrophilicity and provide reactive carboxylic acid groups for further functionalization. mdpi.com The principles of these surface grafting techniques could be applied using barium methacrylate to introduce both the polymerizable methacrylate group and the barium ion onto a surface, potentially creating unique surface properties.

Table 4: Role of Methacrylates in Adhesion and Surface Modification

| Application | Methacrylate-Based Material | Substrate/System | Mechanism/Purpose |

| Structural Adhesives | Methacrylate Ester Monomers | Various (metals, plastics) | Form the polymer backbone of the adhesive through free-radical polymerization. googleapis.com |

| Surface Grafting | Poly(glycidyl methacrylate) | Carbon Fiber | Improves interfacial adhesion between the carbon fiber and an epoxy resin matrix. rsc.org |

| Surface Modification | Poly(methacrylic acid) | Silicone | Increases surface hydrophilicity and provides sites for further functionalization. mdpi.com |

| Composite Material | Methyl Methacrylate | Nano Barium Sulfate in Epoxy Resin | Coats the surface of the filler to improve dispersion and bonding with the polymer matrix. rsc.org |

Future Directions and Emerging Research Avenues for Barium 2+ ;2 Methylprop 2 Enoate

Development of Novel and Sustainable Synthetic Strategies

The industrial production of commodity monomers like methyl methacrylate (B99206) (MMA) has traditionally relied on processes that use toxic and hazardous materials, such as hydrogen cyanide in the acetone (B3395972) cyanohydrin (ACH) route. rsc.orgrsc.org A significant future direction for all methacrylates, including barium methacrylate, is the shift towards greener and more sustainable synthetic pathways.

Current research in the broader field of methacrylate synthesis is exploring several sustainable avenues:

Bio-based Feedstocks: Researchers are investigating the use of renewable resources like itaconic, citric, and lactic acids, which are derived from biomass, as starting materials for producing methacrylic acid (MAA) and its derivatives. rsc.orgacs.org A key challenge will be to adapt these bio-based routes for the efficient and economical synthesis of metal salts like barium methacrylate.

Catalyst-Free Synthesis: A novel approach for MMA synthesis involves a reversible CO2 capture method using an organic superbase, which proceeds at room temperature without the need for expensive or toxic catalysts. rsc.org This highlights a move towards processes that are not only more environmentally friendly but also more efficient. rsc.org Future work could investigate similar catalyst-free esterification or salt-formation reactions for barium methacrylate.

Improved Catalytic Processes: For routes that still require catalysts, research is focused on developing more robust and efficient systems, such as heteropolycompounds for the single-step oxidation of simple alkanes to MAA. rsc.org Developing catalysts that can efficiently handle the synthesis of metal-containing monomers in a single pot would be a significant advancement.

The goal for barium methacrylate is to develop synthetic protocols that are not only high-yielding but also align with the principles of green chemistry, reducing waste, avoiding hazardous reagents, and utilizing renewable feedstocks where possible. rsc.org

Exploration of Advanced Polymer Architectures and Supramolecular Assemblies

The introduction of barium methacrylate into a polymer allows for the creation of materials with unique structural complexities. Future research will likely focus on moving beyond simple homopolymers or random copolymers to more sophisticated and controlled polymer architectures. The divalent nature of the barium ion can be leveraged to form ionic crosslinks, influencing the polymer's final form and properties.

Emerging areas of exploration include:

Controlled Polymerization Techniques: Methods like Atom Transfer Radical Polymerization (ATRP) provide precise control over polymer chain length, composition, and architecture. researchgate.netmanchester.ac.uk Applying these techniques to monomers like barium methacrylate could enable the synthesis of well-defined block, graft, and star-shaped polymers. researchgate.net This control is essential for tailoring material properties for specific applications.

Advanced Architectures: Research into different polymer shapes, such as bottlebrush versus linear polymers, has shown that architecture has a profound impact on how the polymer interacts with its environment and other molecules. researchgate.net Investigating barium methacrylate-containing polymers with these advanced architectures could lead to materials with enhanced surface activity or specific membrane interaction capabilities. researchgate.net

Supramolecular Assemblies: The ability of molecules to self-assemble into larger, ordered structures is a powerful tool in materials science. Research has shown that incorporating metal-containing monomers can influence the formation of supramolecular structures, such as nanofibers. nih.gov In one study, the inclusion of a barium-functionalized monomer into a self-assembling system affected the stability and morphology of the resulting fibers, demonstrating that the metal component plays a crucial role in the assembly process. nih.gov Future studies could explore how the concentration and placement of barium methacrylate units within a polymer chain can direct self-assembly into specific nano-objects like spheres, worms, or vesicles. manchester.ac.uk

Integration with In Situ Characterization Techniques for Real-Time Reaction Monitoring

To effectively design and control the synthesis of advanced polymers containing barium methacrylate, it is crucial to understand the polymerization process in real time. In situ characterization techniques, which monitor a reaction as it happens, provide invaluable insights into reaction kinetics, mechanisms, and the formation of intermediate structures. youtube.com

Future research should prioritize the integration of these techniques:

Real-Time Monitoring: Techniques such as Fourier-transform infrared (FTIR) spectroscopy and reaction calorimetry can track the consumption of monomers and the formation of polymer products in real time. ias.ac.inresearchgate.netresearchgate.net This allows for a detailed understanding of the chemical reaction and the resulting polymer properties. youtube.com Applying these methods to barium methacrylate polymerization would reveal how the presence of the divalent metal ion affects polymerization rates and mechanisms, such as potential changes in the termination mechanism. researchgate.net

Understanding Nanocomposite Formation: When barium methacrylate is used to create hybrid organic-inorganic materials, in situ characterization is vital for understanding how the inorganic phase forms and integrates with the polymerizing organic matrix. ias.ac.inresearchgate.net Techniques like X-ray diffraction (XRD) and scanning electron microscopy (SEM) can be used alongside kinetic studies to correlate the reaction progress with the evolving material morphology. ias.ac.inresearchgate.net

By providing a continuous stream of data during synthesis, these in situ methods enable a higher level of control and engineering of the final polymer's properties, moving from simple post-reaction analysis to dynamic, real-time process optimization. youtube.com

Potential in Smart Materials and Responsive Polymer Systems Research

"Smart" materials, which can change their properties in response to external stimuli, are a major focus of modern materials science. nih.govnih.gov Barium methacrylate is a promising component for such systems due to its ionic nature and potential for creating crosslinked networks.

Future research avenues in this area include:

Ion-Responsive Materials: The barium ions within a polymer network can interact with other ions or charged molecules in the surrounding environment. This could be exploited to create materials that swell, shrink, or change their permeability in response to specific ionic triggers.

pH-Responsive Systems: Polymers containing methacrylic acid segments are known to be pH-responsive, as the carboxylic acid groups ionize or de-ionize depending on the pH. researchgate.net The presence of barium methacrylate could modulate this behavior, creating systems with different pH transition points or response kinetics, making them suitable for applications like pH-sensitive drug delivery. researchgate.net

Thermo-responsive Polymers: Controlled radical polymerization techniques have enabled a high degree of engineering in thermo-responsive polymers, which undergo phase transitions in response to temperature changes. nih.gov Incorporating barium methacrylate could influence the lower critical solution temperature (LCST) or upper critical solution temperature (UCST) of these polymers, providing a way to fine-tune their thermal response for specific applications in biotechnology or as advanced sensors. manchester.ac.uknih.gov

By combining barium methacrylate with other functional monomers, researchers can design sophisticated smart polymers that respond to multiple stimuli, opening up applications in fields ranging from biomedicine to advanced optics. nih.govnih.gov

Synergistic Research with Other Divalent Metal Methacrylates and Hybrid Systems

The properties endowed by a metal methacrylate are highly dependent on the specific metal ion used. A significant area for future research lies in the systematic study of how barium methacrylate compares to and interacts with other divalent metal methacrylates (e.g., from calcium, manganese, copper, or zinc) and in the creation of complex hybrid systems.

Key research directions include:

Comparative Studies: Systematically fabricating materials with different divalent cations allows for a direct comparison of their effects. A study on alginate hybrid films found that different metal ions (Cu2+, Cd2+, Ba2+, Ca2+, Ni2+, Co2+, Mn2+) resulted in vastly different mechanical properties and microstructures. mdpi.com While ions like Mn2+ and Ca2+ enhanced tensile strength, ions with strong affinities for the polymer backbone, including Ba2+, actually led to a decrease in mechanical strength and caused structural separation. mdpi.com This highlights the need for a deeper understanding of the coordination chemistry between the metal ion and the polymer.

Multifunctional Hybrid Materials: Instead of using a single type of metal methacrylate, future systems could incorporate multiple different metal ions to create materials with combined or synergistic properties. For example, one could combine the structural reinforcement offered by one metal ion with the antimicrobial properties of another, such as silver or tin. nih.govresearchgate.net

Hybrid Monomer Systems: Research is also exploring the combination of entirely different monomer chemistries, such as methacrylate/silorane systems, to create materials with a unique balance of properties. nih.gov Integrating barium methacrylate into such hybrid systems could lead to novel materials with tailored photopolymerization behavior and dynamic mechanical properties. nih.gov

This synergistic approach, which involves both comparing and combining different metal methacrylates, will be crucial for designing next-generation materials with precisely controlled and multifunctional properties.

Q & A

Basic: What are the optimal synthetic routes for barium methacrylate, and how do reaction conditions influence product purity?

Answer:

Barium methacrylate is typically synthesized via neutralization of methacrylic acid with barium hydroxide or via ion-exchange reactions with sodium methacrylate. Key factors include:

- pH Control : Neutralization requires precise pH monitoring (ideally pH 7–8) to avoid incomplete reaction or hydrolysis .

- Temperature : Reactions are conducted at 40–60°C to enhance solubility while preventing thermal decomposition of the methacrylate monomer .

- Purification : Recrystallization from anhydrous ethanol or vacuum drying minimizes residual moisture, which can affect polymerization kinetics .

Validation : FT-IR (C=O stretch at ~1630 cm⁻¹) and elemental analysis (Ba²⁺ content via ICP-OES) confirm purity.

Advanced: How can discrepancies in reported thermal stability data for barium methacrylate be resolved?

Answer:

Contradictions in thermal decomposition temperatures (TGA data ranging 200–300°C) arise from:

- Sample history : Hydrated vs. anhydrous forms exhibit different degradation profiles. Pre-drying protocols must be standardized .

- Atmosphere : Oxidative (air) vs. inert (N₂) conditions alter decomposition pathways. Comparative TGA under controlled atmospheres is critical .

- Crystallinity : Amorphous vs. crystalline phases (confirmed via XRD) impact stability. Solvent choice during synthesis affects crystallinity .

Methodology : Pair TGA with evolved gas analysis (EGA-MS) to identify decomposition products and validate mechanisms.

Basic: What spectroscopic techniques are most effective for characterizing barium methacrylate coordination geometry?

Answer:

- FT-IR : Bidentate vs. monodentate coordination is inferred from the separation (Δ) between asymmetric (νₐₛ COO⁻) and symmetric (νₛ COO⁻) stretches. Δ > 200 cm⁻¹ suggests bidentate binding .

- NMR : Solid-state ¹³C NMR resolves crystallographic environments (e.g., carboxylate carbon shifts at ~180 ppm) .

- XRD : Rietveld refinement using programs like SHELXL determines bond lengths and angles, critical for confirming octahedral vs. tetrahedral coordination .

Advanced: What challenges arise in crystallizing barium methacrylate, and how can they be addressed?

Answer: